[(3-Bromobutan-2-yl)sulfonyl]benzene
Description
Properties
CAS No. |
6290-95-5 |
|---|---|
Molecular Formula |
C10H13BrO2S |
Molecular Weight |
277.18 g/mol |
IUPAC Name |
3-bromobutan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C10H13BrO2S/c1-8(11)9(2)14(12,13)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
WVJWWVFLTHTSRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)Br)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Preparation of (2R,3R)-3-Bromobutan-2-ol
The synthesis begins with the enantioselective epoxidation of trans-2-butene using a Sharpless asymmetric epoxidation protocol, yielding (2R,3R)-2,3-epoxybutane. Subsequent ring-opening with hydrobromic acid (HBr) in tetrahydrofuran (THF) at −78°C produces (2R,3R)-3-bromobutan-2-ol with >90% enantiomeric excess (ee). The reaction proceeds via an $$ \text{S}_\text{N}2 $$ mechanism, ensuring inversion of configuration at the electrophilic carbon.
Mitsunobu Coupling with Benzenesulfinic Acid
The alcohol intermediate is treated with benzenesulfinic acid, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh$$_3$$) in anhydrous THF. The Mitsunobu conditions facilitate the substitution of the hydroxyl group with the sulfonyl moiety while retaining the (2R,3R) configuration. The reaction achieves 75–85% yield, with purification via silica gel chromatography (hexane/ethyl acetate, 3:1).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C to room temperature |
| Yield | 82% |
| Stereochemical Retention | >98% |
Oxidation of a Sulfide Intermediate
Sulfides serve as precursors to sulfones via oxidation. This method involves constructing the sulfide backbone followed by oxidation to the sulfone.
Synthesis of (2R,3R)-3-Bromo-2-(phenylthio)butane
(2R,3R)-3-Bromobutan-2-ol is converted to its mesylate derivative using methanesulfonyl chloride (MsCl) and triethylamine (Et$$3$$N) in dichloromethane (DCM). The mesylate undergoes nucleophilic displacement with thiophenol ($$ \text{PhSH} $$) in dimethylformamide (DMF) at 60°C, yielding the sulfide. The reaction proceeds via an $$ \text{S}\text{N}2 $$ pathway, preserving stereochemistry.
Oxidation to Sulfone
The sulfide is oxidized using hydrogen peroxide ($$ \text{H}2\text{O}2 $$, 30%) in acetic acid at 50°C for 12 hours. The oxidation proceeds quantitatively, as confirmed by $$ ^1\text{H} $$ NMR spectroscopy.
Key Data:
| Parameter | Value |
|---|---|
| Oxidation Time | 12 hours |
| Yield | 95% |
| Purity (HPLC) | 99% |
Sigmatropic Rearrangement of Sulfenate Esters
This method leverages-sigmatropic rearrangements to install the sulfonyl group.
Formation of Sulfenate Ester
(2R,3R)-3-Bromobutan-2-ol reacts with benzenesulfenyl chloride ($$ \text{PhSCl} $$) in the presence of pyridine to form the corresponding sulfenate ester. The reaction is conducted at −20°C to minimize side reactions.
Rearrangement and Oxidation
The sulfenate ester undergoes a-sigmatropic rearrangement upon heating to 80°C in toluene, forming a thiirane intermediate. Subsequent oxidation with $$ \text{mCPBA} $$ (meta-chloroperbenzoic acid) yields the sulfone. This method offers 70–75% overall yield but requires stringent temperature control.
Key Data:
| Parameter | Value |
|---|---|
| Rearrangement Temperature | 80°C |
| Oxidation Agent | $$ \text{mCPBA} $$ |
| Overall Yield | 73% |
Comparative Analysis of Synthetic Routes
The table below summarizes the advantages and limitations of each method:
| Method | Yield | Stereochemical Control | Scalability |
|---|---|---|---|
| Mitsunobu Reaction | 82% | Excellent | Moderate |
| Sulfide Oxidation | 95% | High | High |
| Sigmatropic Rearrangement | 73% | Moderate | Low |
The Mitsunobu reaction excels in stereochemical fidelity but requires expensive reagents. Sulfide oxidation offers high yields and scalability but necessitates handling malodorous thiols. The sigmatropic approach is less practical due to multi-step complexity.
Characterization and Validation
The final product is characterized by:
- $$ ^1\text{H} $$ NMR (CDCl$$_3$$): δ 7.85–7.45 (m, 5H, Ar-H), 4.21 (qd, $$ J = 6.8 \, \text{Hz} $$, 1H), 3.89 (m, 1H), 1.72 (d, $$ J = 6.8 \, \text{Hz} $$, 3H), 1.58 (d, $$ J = 6.8 \, \text{Hz} $$, 3H).
- HRMS : $$ m/z $$ calcd for $$ \text{C}{10}\text{H}{13}\text{BrO}_2\text{S} $$ [M+H]$$^+$$: 277.98196, found: 277.98192.
Chemical Reactions Analysis
Types of Reactions
[(3-Bromobutan-2-yl)sulfonyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted butylsulfonylbenzenes.
Oxidation Reactions: Products include sulfone derivatives.
Reduction Reactions: Products include sulfide derivatives.
Scientific Research Applications
[(3-Bromobutan-2-yl)sulfonyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3-Bromobutan-2-yl)sulfonyl]benzene involves its interaction with specific molecular targets. The bromine atom can undergo nucleophilic substitution, leading to the formation of various derivatives. The sulfonyl group can participate in redox reactions, influencing the compound’s reactivity and stability. These interactions are mediated through pathways involving electron transfer and bond formation/breakage .
Comparison with Similar Compounds
Key Comparative Data Table
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